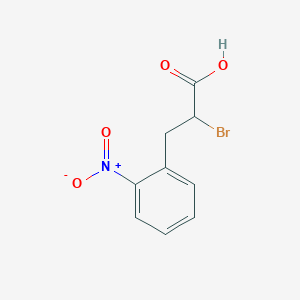

2-Bromo-3-(2-nitrophenyl)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

18910-10-6 |

|---|---|

Molecular Formula |

C9H8BrNO4 |

Molecular Weight |

274.07 g/mol |

IUPAC Name |

2-bromo-3-(2-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H8BrNO4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5H2,(H,12,13) |

InChI Key |

FLIANSUSPPFEAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 2 Nitrophenyl Propanoic Acid and Analogous Structures

Direct α-Bromination of 3-(2-Nitrophenyl)propanoic Acid

The most direct route to 2-Bromo-3-(2-nitrophenyl)propanoic acid is the α-bromination of 3-(2-nitrophenyl)propanoic acid. The Hell-Volhard-Zelinskii (HVZ) reaction is the classical and most widely used method for this transformation. libretexts.orgpressbooks.pub

Stereochemical Implications of Enol Tautomerization and Acid Bromide Intermediates

The stereochemical outcome of the Hell-Volhard-Zelinskii reaction is a critical consideration, particularly when the α-carbon of the carboxylic acid is a stereocenter. The reaction proceeds through the formation of a planar enol intermediate. fiveable.me If the α-carbon of the starting carboxylic acid is chiral, the formation of this achiral enol intermediate will lead to the loss of stereochemical integrity at that center.

Consequently, the subsequent bromination of the planar enol can occur from either face with equal probability, resulting in a racemic mixture of the (R)- and (S)-enantiomers of the α-bromo carboxylic acid. chemistrysteps.com Therefore, if a stereochemically pure α-bromo acid is desired, alternative synthetic strategies or resolution of the racemic mixture would be necessary. The stereochemistry of the final product is dependent on the substrate and the specific reaction conditions. fiveable.me

Optimization of Reaction Conditions for Arylpropanoic Acid Substrates

While the general conditions for the Hell-Volhard-Zelinskii reaction are well-established, optimization for specific substrates like 3-(2-nitrophenyl)propanoic acid can be necessary to improve yield and minimize side reactions. The presence of the aromatic ring and the nitro group can influence the reactivity of the molecule.

Key parameters for optimization include:

Temperature: While high temperatures are often required, excessive heat can lead to decomposition or side reactions, such as elimination to form α,β-unsaturated carboxylic acids. alfa-chemistry.com Careful temperature control is therefore important.

Reaction Time: Monitoring the reaction progress by techniques like TLC or NMR can help determine the optimal reaction time to ensure complete conversion of the starting material without significant product degradation.

Reagent Stoichiometry: The amounts of bromine and phosphorus tribromide should be carefully controlled. Using a slight excess of bromine may be necessary to drive the reaction to completion, but a large excess can lead to di-bromination or other side reactions.

Solvent: While the reaction is often run neat, the use of a high-boiling, inert solvent can sometimes help to moderate the reaction and improve handling.

Alternative Bromination Strategies

Beyond the Hell-Volhard-Zelinskii reaction, other methods can be considered for the bromination of 3-(2-nitrophenyl)propanoic acid and its analogs, particularly those that offer milder conditions or different selectivity.

Radical Bromination Approaches

Radical bromination selectively targets benzylic C-H bonds, which are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org In the case of 3-(2-nitrophenyl)propanoic acid, the hydrogen at the α-position is also benzylic.

This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). commonorganicchemistry.com The mechanism involves the following steps:

Initiation: Homolytic cleavage of the bromine molecule (Br₂) to form two bromine radicals (Br•).

Propagation: A bromine radical abstracts a benzylic hydrogen from the substrate to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Br₂ to form the benzylic bromide and a new bromine radical.

Termination: The reaction is terminated by the combination of any two radical species.

While radical bromination is a powerful tool for benzylic functionalization, its application to carboxylic acids can be complicated by the reactivity of the carboxyl group.

Use of N-Bromosuccinimide (NBS) in Related Systems

N-Bromosuccinimide (NBS) is a versatile reagent for radical bromination, particularly at allylic and benzylic positions. commonorganicchemistry.comwikipedia.org It is often preferred over molecular bromine because it provides a low, constant concentration of Br₂, which helps to minimize side reactions such as the addition of bromine to aromatic rings. libretexts.orgyoutube.com

The reaction using NBS is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) and is initiated by light or a radical initiator. commonorganicchemistry.comwikipedia.org The mechanism is similar to that of radical bromination with Br₂, with NBS serving as the source of bromine radicals. youtube.comchemistrysteps.com

For a substrate like 3-(2-nitrophenyl)propanoic acid, NBS would be expected to selectively brominate the benzylic α-position. This method can offer a milder alternative to the often harsh conditions of the Hell-Volhard-Zelinskii reaction.

| Method | Reagents | Key Features |

| Radical Bromination | Br₂, light or initiator (e.g., AIBN) | Selective for benzylic positions; can be complicated by the carboxylic acid group. |

| NBS Bromination | NBS, light or initiator (e.g., AIBN), CCl₄ | Milder conditions, selective for benzylic positions, provides a low concentration of Br₂. |

Microwave-Assisted Organic Synthesis (MAOS) for Bromination

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant tool in modern chemistry, offering considerable advantages over conventional heating methods. chemicaljournals.com The primary benefits include a dramatic reduction in reaction times, often from hours to minutes, increased product yields, and enhanced purity due to the minimization of side reactions. chemicaljournals.com This technology is considered a cornerstone of green chemistry due to its energy efficiency and reduced need for solvents. ijnrd.org

The principle behind MAOS is the efficient heat transfer through dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture. nih.gov This direct coupling leads to rapid and uniform heating throughout the sample, avoiding the wall effects seen with conventional heating. nih.gov Solvents with high dielectric constants, such as ethanol, methanol, and DMF, are particularly effective at absorbing microwave energy and accelerating reactions. chemicaljournals.com

In the context of synthesizing α-brominated carboxylic acids, MAOS can be applied to accelerate traditional bromination reactions, such as the Hell-Volhard-Zelinsky (HVZ) reaction. While specific literature on the microwave-assisted bromination of 3-(2-nitrophenyl)propanoic acid is not abundant, the general principles of MAOS suggest a significant potential for process optimization. The reaction would involve treating the carboxylic acid with a brominating agent (e.g., Br₂) and a catalyst (e.g., red phosphorus or PBr₃) under microwave irradiation. This approach is expected to shorten the required reaction time and potentially improve the yield and purity of this compound.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS)

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Heating Mechanism | Conduction and convection from an external source | Direct dielectric heating of polar molecules |

| Reaction Time | Hours to days | Minutes to hours chemicaljournals.com |

| Energy Efficiency | Lower | Higher |

| Heating Pattern | Non-uniform, potential for localized overheating | Uniform and rapid chemicaljournals.com |

| Product Yield | Variable, often lower | Generally higher ijnrd.org |

| Side Reactions | More prevalent | Reduced chemicaljournals.com |

Synthesis via Reformatsky Reaction Pathways

The Reformatsky reaction is a classic organometallic reaction that provides a reliable route to β-hydroxy esters, which are valuable intermediates in organic synthesis. testbook.comiitk.ac.in

Utilizing α-Bromo Esters as Precursors for β-Hydroxy-β-arylalkanoic Acids

The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from reacting with the ester group of another molecule. wikipedia.org

In a synthesis targeting a structure analogous to the backbone of this compound, 2-nitrobenzaldehyde (B1664092) would be treated with an α-bromo ester, such as ethyl bromoacetate, and activated zinc dust in an inert solvent like THF or diethyl ether. testbook.com Following an acidic workup, this reaction yields the corresponding β-hydroxy ester, in this case, ethyl 3-hydroxy-3-(2-nitrophenyl)propanoate. testbook.comwikipedia.org Modified versions of this reaction have been developed to directly synthesize β-hydroxy acids by using protected α-bromo acids. nih.govresearchgate.net

Subsequent Transformations to α-Brominated Propanoic Acids

Once the β-hydroxy-β-arylalkanoic acid backbone is formed, subsequent steps are required to introduce the bromine atom at the α-position. A direct conversion from a β-hydroxy acid to an α-bromo acid is not a standard transformation. A more chemically feasible route involves first preparing the 3-(2-nitrophenyl)propanoic acid backbone and then performing an α-bromination.

The Hell-Volhard-Zelinsky (HVZ) reaction is the quintessential method for the α-halogenation of a carboxylic acid. vedantu.comquora.com This reaction involves treating the carboxylic acid with a halogen (bromine) in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃). vedantu.com The reaction proceeds via the formation of an acyl halide intermediate, which readily tautomerizes to an enol. This enol form then reacts with the halogen to install the bromine atom at the α-carbon.

Therefore, a plausible two-step sequence to obtain the target compound from a propanoic acid precursor would be:

Synthesis of 3-(2-nitrophenyl)propanoic acid.

α-Bromination: Treatment of 3-(2-nitrophenyl)propanoic acid with Br₂ and red phosphorus to yield this compound. vedantu.comquora.com The resulting α-bromo carboxylic acid can then be hydrolyzed to yield the final product. vedantu.com

Construction of the Nitrophenyl-Propanoic Acid Backbone

The synthesis of the core 3-(nitrophenyl)propanoic acid structure is a critical preliminary step. Various methods exist to construct this backbone, starting from simpler aromatic precursors.

Routes to 3-(2-Nitrophenyl)pyruvic Acid Derivatives

3-(Nitrophenyl)pyruvic acids are important intermediates that can be converted to the desired propanoic acid structure through reduction and other transformations. One established method for their synthesis is the azlactone method. scispace.com This involves the condensation of an aromatic aldehyde, such as 3-carbomethoxybenzaldehyde, with acetylglycine in the presence of acetic anhydride (B1165640) and potassium acetate (B1210297) to form an azlactone. scispace.com Subsequent hydrolysis of the azlactone under acidic conditions yields the corresponding pyruvic acid. scispace.com This method could be adapted using 2-nitrobenzaldehyde to produce 3-(2-nitrophenyl)pyruvic acid.

Another efficient strategy for synthesizing 3-(2-nitrophenyl)pyruvic acid derivatives is based on the Reissert reaction. researchgate.net Additionally, multicomponent reactions involving amines, aldehydes, and pyruvate (B1213749) derivatives offer a pathway to highly functionalized related structures. nih.gov

Synthetic Routes to 3-(Nitrophenyl)propionic Acid Analogs

Direct synthesis of 3-(nitrophenyl)propionic acid analogs has been well-documented. One route involves the use of malonic ester synthesis. For example, diethyl (2-nitrophenylmethyl)-1,3-propanedioate can be subjected to hydrolysis and decarboxylation by heating with acetic acid and hydrochloric acid to yield 3-(2-nitrophenyl)propionic acid. prepchem.com

Another approach involves the reaction of 2-nitrobenzaldehyde with malonic acid and ammonium (B1175870) acetate in a refluxing solvent like 1-butanol. This condensation reaction leads to the formation of 3-amino-3-(2-nitrophenyl)propanoic acid. chemicalbook.com While this introduces an amino group, it demonstrates a method for building the C3-N-C1 backbone from the aldehyde. Other synthetic strategies for 3-nitropropanoic acid and its analogs include the oxidation of 3-nitropropanal (B1599391) or the reaction of 3-iodopropanoic acid with a nitrite (B80452) source like silver nitrite. researchgate.net

Table 2: Summary of Key Synthetic Reactions

| Reaction | Starting Materials | Key Reagents | Product Type |

| Reformatsky Reaction | Aldehyde/Ketone, α-Bromo ester | Zinc (Zn) | β-Hydroxy ester testbook.comwikipedia.org |

| Hell-Volhard-Zelinsky | Carboxylic Acid | Br₂, Red Phosphorus/PBr₃ | α-Bromo carboxylic acid vedantu.comquora.com |

| Azlactone Synthesis | Aromatic aldehyde, Acetylglycine | Acetic anhydride, Base | Arylpyruvic acid (after hydrolysis) scispace.com |

| Malonic Ester Synthesis | Diethyl (arylmethyl)malonate | Acid, Heat | Arylpropionic acid prepchem.com |

Functionalization of Aromatic Rings for Nitro Group Introduction

The synthesis of nitroaromatic compounds is predominantly achieved through electrophilic nitration. This involves the reaction of an aromatic ring with a nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). The classic and most common method for this transformation is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.

The regioselectivity of the nitration—that is, the position (ortho, meta, or para) at which the nitro group is introduced—is dictated by the directing effects of the substituents on the benzene (B151609) ring. For precursors to this compound, such as 3-phenylpropanoic acid (hydrocinnamic acid), the alkyl side chain (-CH₂CH₂COOH) is an ortho, para-director. Although the carboxylic acid group is electron-withdrawing, its influence diminishes with distance from the ring. The alkyl portion of the side chain, through an inductive effect, slightly activates the ortho and para positions, making them more susceptible to electrophilic attack than the meta position.

A pertinent example illustrating this principle is the nitration of ibuprofen (B1674241), 2-(4-isobutylphenyl)propanoic acid, a structurally similar compound. The nitration of ibuprofen using a cold mixture of nitric acid and sulfuric acid yields 2-(4-isobutyl-3-nitrophenyl)propanoic acid, demonstrating the introduction of the nitro group at a position ortho to the alkyl substituent.

The general mechanism for this electrophilic aromatic substitution proceeds in two main steps:

Attack of the aromatic π-electron system on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex.

Deprotonation of the arenium ion by a weak base (such as water or the bisulfate ion) to restore the aromaticity of the ring, resulting in the nitro-substituted product.

While the mixed acid method is robust, alternative nitrating systems have been developed to offer milder conditions or different selectivities. These can include using nitric acid with other strong acids, or employing reagents like N-nitrosaccharin, which can effect nitration under less acidic conditions.

The following tables summarize findings from research on the nitration of aromatic compounds structurally related to the precursors of this compound, showcasing different methodologies and their outcomes.

Table 1: Nitration of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen)

| Starting Material | Nitrating Agent | Solvent | Temperature | Product | Yield | Reference |

| 2-(4-isobutylphenyl)propanoic acid | HNO₃ / H₂SO₄ | - | 0 °C to ambient | 2-(4-isobutyl-3-nitrophenyl)propanoic acid | Not specified | chegg.com |

This table illustrates a specific example of the nitration of a phenylpropanoic acid derivative, providing a direct analogy for the synthesis of the target compound.

Table 2: Nitration of Cinnamic Acid Derivatives (Unsaturated Precursors)| Starting Material | Nitrating Agent | Solvent | Predominant Isomer(s) | Observations | Reference |

| m-Methoxycinnamic acid | HNO₃ (d 1.48) | - | 4-nitro-3-methoxycinnamic acid | The 4-nitro (ortho to the side chain) is the main product, contrary to some theoretical predictions. 6-nitro and 2-nitro isomers are also formed in smaller amounts. | rsc.org |

| Ethyl cinnamate | HNO₃ / H₂SO₄ | Sulfuric Acid | Ortho and Para | The ortho:para ratio decreases with increasing acidity of the sulfuric acid medium. | rsc.org |

This table provides insights into the directing effects on a related unsaturated system, which can inform the expected regioselectivity in the saturated analog.

Reactivity and Mechanistic Studies of 2 Bromo 3 2 Nitrophenyl Propanoic Acid Derivatives

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom attached to the α-carbon (the carbon atom adjacent to the carboxyl group) is a good leaving group, making this position susceptible to attack by various nucleophiles. These reactions are fundamental for introducing new functional groups at the α-position.

S_N2 Reactivity and Stereoinversion

Nucleophilic substitution reactions at the chiral α-carbon of 2-Bromo-3-(2-nitrophenyl)propanoic acid derivatives are expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. The nucleophile approaches the carbon from the side opposite to the carbon-bromine bond.

This backside attack leads to a transition state where the nucleophile and the leaving group (bromide ion) are both partially bonded to the α-carbon. As the new bond forms and the old bond breaks, the configuration of the chiral center inverts. This stereochemical outcome is known as Walden inversion. libretexts.org For a reaction starting with a single enantiomer of the bromo acid, this inversion results in the formation of a product with the opposite stereoconfiguration.

Synthesis of α-Hydroxy Carboxylic Acids via Hydrolysis

The hydrolysis of this compound provides a direct route to the corresponding α-hydroxy carboxylic acid, 2-Hydroxy-3-(2-nitrophenyl)propanoic acid. This transformation is typically achieved by reacting the bromo acid with a hydroxide (B78521) source, such as an aqueous solution of sodium hydroxide or potassium hydroxide.

The reaction proceeds through an S_N2 mechanism where the hydroxide ion (OH⁻) acts as the nucleophile, attacking the α-carbon and displacing the bromide ion. Subsequent acidification of the reaction mixture protonates the resulting carboxylate and alkoxide to yield the final α-hydroxy acid. The conditions for this reaction can be controlled to minimize side reactions, such as elimination.

Table 1: Representative Conditions for Hydrolysis

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Sodium Hydroxide (aq) | Water/THF | Reflux | 2-Hydroxy-3-(2-nitrophenyl)propanoic acid |

| Methyl 2-bromo-3-(2-nitrophenyl)propanoate | Potassium Hydroxide | Ethanol/Water | 50-70°C | 2-Hydroxy-3-(2-nitrophenyl)propanoic acid |

Formation of α-Amino Acids via Amination

A crucial application of α-bromo acids is their conversion into α-amino acids. The reaction of this compound with ammonia (B1221849) serves as a direct method for synthesizing 2-Amino-3-(2-nitrophenyl)propanoic acid. This reaction, often performed with an excess of ammonia in an aqueous or alcoholic solution, follows an S_N2 pathway. Ammonia acts as the nucleophile, displacing the bromide ion.

Due to the high nucleophilicity of the resulting α-amino acid, overalkylation can be an issue, leading to the formation of secondary and tertiary amines. To circumvent this, alternative methods like the Gabriel synthesis, using phthalimide (B116566) as an ammonia surrogate, can provide a more controlled route to the primary amine. As with other S_N2 reactions at this center, if a single enantiomer of the starting material is used, the resulting α-amino acid will have the inverted stereochemistry.

Table 2: Representative Conditions for Amination

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Aqueous Ammonia (excess) | Ethanol | Room Temp. to 50°C | 2-Amino-3-(2-nitrophenyl)propanoic acid |

Transformations Involving the Nitrophenyl Moiety

The nitrophenyl group in this compound is also a site of significant chemical reactivity, allowing for modifications that can dramatically alter the molecule's properties.

Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functionalities

The nitro group is one of the most readily reducible functional groups in organic chemistry. Its reduction can lead to a variety of nitrogen-containing functionalities depending on the reagents and reaction conditions used. The most common transformation is the reduction to a primary amino group (aniline derivative).

Various reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a very effective and clean method. Chemical reducing agents such as metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid) are also widely used. Milder reducing agents can be used to obtain intermediate reduction products like nitroso or hydroxylamino compounds.

Table 3: Reduction Products of the Nitro Group

| Reagent(s) | Product | Functional Group |

|---|---|---|

| H₂, Pd/C or Fe, HCl | 2-Amino-3-(2-aminophenyl)propanoic acid | Amino (-NH₂) |

| Zn, NH₄Cl | 2-Amino-3-(2-hydroxylaminophenyl)propanoic acid | Hydroxylamino (-NHOH) |

| Na₂S₂O₄ | 2-Amino-3-(2-aminophenyl)propanoic acid | Amino (-NH₂) |

Aromatic Functional Group Interconversions and Electrophilic/Nucleophilic Aromatic Substitutions

The aromatic ring itself can undergo further substitution reactions. The substituents already present on the ring—the nitro group and the 3-propanoic acid chain—dictate the position of any new incoming group.

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS). This is due to its strong electron-withdrawing nature, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the attack is at the ortho or para positions. The alkyl chain is a weak activating group and an ortho-, para-director. In this case, the directing effects are conflicting. However, the strong deactivating effect of the nitro group generally dominates, meaning that any further electrophilic substitution (e.g., halogenation, nitration) would be difficult and would likely occur at the positions meta to the nitro group (positions 4 or 6 on the ring).

Conversely, the electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution (NAS), particularly at the ortho and para positions. While the bromine on the propanoic acid chain is not directly attached to the ring, if a good leaving group were present on the ring (e.g., a halogen), it would be susceptible to displacement by strong nucleophiles.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the reactivity of this compound, serving as a handle for various functional group interconversions.

Esterification, Amidation, and Anhydride (B1165640) Formation

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. The reaction of the acyl chloride with a primary or secondary amine would readily yield the corresponding amide. Alternatively, direct amidation can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Anhydride Formation: Symmetric or mixed anhydrides of this compound can be prepared, although this class of derivatives is generally less common than esters and amides. Symmetric anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides are typically formed by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative. These anhydrides are reactive intermediates themselves and can be used for acylation reactions.

Table 1: Overview of Reactions at the Carboxylic Acid Functionality

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | 2-Bromo-3-(2-nitrophenyl)propanoate Ester |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from this compound is a potential transformation, although it may require specific conditions due to the stability of the C-C bond. For simple carboxylic acids, decarboxylation is often difficult. However, the presence of the bromine atom at the α-position and the nitro group on the phenyl ring can influence the stability of potential intermediates.

In related systems, decarboxylation of β,γ-unsaturated acids can be facilitated by acid catalysis. While this compound is not unsaturated in the side chain, the electronic effects of the substituents might play a role in its thermal or catalytic decomposition. For instance, the formation of a stabilized carbanion or carbocation intermediate upon decarboxylation could provide a viable reaction pathway. The literature on the direct decarboxylation of this specific compound is sparse, suggesting that it is not a facile process under typical laboratory conditions. However, decarboxylative functionalization, where the carboxyl group is replaced by another functional group, could be a potential synthetic route to derivatives.

Intramolecular Cyclization and Rearrangement Processes

The strategic placement of the bromine and nitro groups in this compound and its derivatives creates opportunities for a variety of intramolecular reactions, leading to the formation of complex heterocyclic and carbocyclic systems.

Ring-Closure Reactions Leading to Fused Heterocyclic or Carbocyclic Systems

The ortho-nitro group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. Following reduction of the nitro group to an amino group, the resulting 2-bromo-3-(2-aminophenyl)propanoic acid derivative can undergo intramolecular cyclization. For instance, intramolecular nucleophilic substitution of the bromine atom by the newly formed amino group could potentially lead to the formation of a six-membered heterocyclic ring, a derivative of tetrahydroquinoline. The reaction conditions for the nitro group reduction (e.g., catalytic hydrogenation, or reduction with metals like tin or iron in acidic media) would need to be compatible with the other functional groups in the molecule.

Furthermore, derivatives of 3-(2-nitrophenyl)propanoic acid have been utilized in the synthesis of quinolines, a class of heterocyclic compounds with significant biological activity. While the bromine at the 2-position adds another layer of complexity, it could also be exploited as a handle for further functionalization after the cyclization event.

Carbocation Rearrangements in Related Bromination Reactions

While not a direct reaction of this compound itself, the study of carbocation rearrangements in related bromination reactions provides insight into the potential reactivity of the carbon skeleton. For instance, the addition of bromine to related unsaturated precursors could proceed through a bromonium ion intermediate. The regiochemistry and stereochemistry of the subsequent nucleophilic attack would be influenced by the electronic and steric properties of the substituents on the phenyl ring. In certain cases, the opening of the bromonium ion can lead to the formation of a carbocation that may be susceptible to rearrangement, such as a 1,2-hydride or 1,2-aryl shift, to form a more stable carbocationic species before being trapped by a nucleophile. The presence of the electron-withdrawing nitro group would be expected to destabilize any adjacent carbocation, thus influencing the likelihood and nature of such rearrangements.

Cascade and Tandem Reactions Facilitated by Halogen and Nitro Groups

The combination of a halogen and a nitro group in close proximity on a flexible propanoic acid chain presents opportunities for elegant cascade or tandem reactions. A tandem reaction could be initiated by the reduction of the nitro group, followed by an intramolecular cyclization as described earlier. This cyclization could then be followed by a subsequent reaction, for example, an elimination of HBr to introduce a double bond or a further functionalization at the former bromine-bearing carbon.

Alternatively, under specific catalytic conditions, a reaction could be envisioned where both the C-Br bond and the nitro group participate in a coordinated fashion. For example, a palladium-catalyzed process could potentially involve oxidative addition into the C-Br bond, followed by a reductive coupling with a reduced form of the nitro group to form a new heterocyclic ring in a single synthetic operation. The development of such cascade reactions is a current area of interest in organic synthesis for the efficient construction of complex molecules.

Table 2: Summary of Potential Intramolecular Reactions

| Reaction Type | Key Functional Groups Involved | Potential Products |

|---|---|---|

| Intramolecular Cyclization | Amino (from reduced Nitro), Bromo | Tetrahydroquinoline derivatives |

| Carbocation Rearrangement (in related reactions) | Alkene (precursor), Bromo | Rearranged brominated products |

| Cascade/Tandem Reaction | Nitro, Bromo | Fused heterocyclic systems |

Reactivity Profile of the Halogen Atom in the α-Position

The reactivity of derivatives of this compound is significantly influenced by the bromine atom attached to the α-carbon (the carbon atom adjacent to the carboxyl group). This position makes the bromine atom susceptible to a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions. The carbon-bromine bond is polar, with the carbon atom being electrophilic due to bromine's higher electronegativity. wikipedia.org This inherent electrophilicity is further amplified by the electron-withdrawing effect of the adjacent carbonyl group, making the α-carbon a prime target for nucleophilic attack. libretexts.org

The Hell-Volhard-Zelinskii (HVZ) reaction is a standard method for the α-bromination of carboxylic acids, proceeding through an acid bromide intermediate which enolizes more readily than the carboxylic acid itself. libretexts.orglibretexts.orgpressbooks.pub This process introduces the reactive bromine atom, transforming the carboxylic acid into a versatile synthetic intermediate. libretexts.orgfiveable.me

The bromine atom at the α-position of this compound and its derivatives is an excellent leaving group, a consequence of the relatively low bond dissociation energy of the C-Br bond and the stability of the resulting bromide ion (Br⁻). wikipedia.orgquora.com This characteristic facilitates both substitution and elimination reactions.

Nucleophilic Substitution:

α-Bromo carboxylic acids are highly reactive towards SN2 (bimolecular nucleophilic substitution) reactions. libretexts.org The rate of SN2 reactions for primary α-halogenated carbonyl compounds is significantly greater than for corresponding primary alkyl halides. libretexts.org This enhanced reactivity is attributed to the stabilization of the transition state; the adjacent electrophilic carbonyl carbon allows an incoming nucleophile to share its charge between two centers. libretexts.org Consequently, the bromine atom can be displaced by a wide array of nucleophiles, leading to a variety of functionalized products. libretexts.orgwikipedia.org

Key substitution reactions include:

Synthesis of α-hydroxy acids: Reaction with an aqueous basic solution, followed by an acidic workup, replaces the bromine with a hydroxyl group. libretexts.org

Synthesis of α-amino acids: Treatment with an excess of ammonia results in α-amination, providing a pathway to amino acids. libretexts.orgwikipedia.org

| Nucleophile | Product Class | Significance |

|---|---|---|

| OH⁻ / H₂O | α-Hydroxy acid | Introduction of a hydroxyl group. libretexts.org |

| NH₃ (excess) | α-Amino acid | A fundamental route to amino acid synthesis. libretexts.orgwikipedia.org |

| N₃⁻ (Azide) | α-Azido acid | Intermediate for further functionalization. wikipedia.org |

| CH₃OH | α-Bromo ester | Forms an ester derivative while retaining the reactive bromine. libretexts.org |

Elimination Reactions:

When α-bromo carbonyl compounds are treated with a base, they can undergo an elimination reaction (typically E2 mechanism) to form α,β-unsaturated carbonyl compounds. youtube.com A base, such as pyridine, abstracts a proton from the β-carbon, leading to the formation of a double bond between the α and β carbons and the expulsion of the bromide ion. youtube.com The driving force for this reaction is the formation of a stable, conjugated system where the new carbon-carbon double bond is in conjugation with the carbonyl group. youtube.com This transformation is a valuable synthetic tool for creating precursors for conjugate addition reactions. youtube.com

Beyond their role as intermediates, bromo-organic compounds are integral to various synthetic transformations as catalysts or mediators. acs.orgresearchgate.net The unique properties of the bromine atom allow these compounds to facilitate reactions such as bromination, oxidation, and cyclization. acs.org

Organobromine compounds can act as sources of electrophilic or radical bromine. For example, N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination reactions. researchgate.net In catalytic systems, bromo-organics can be part of a cycle that transfers a bromine atom. For instance, certain ionic liquids have been shown to act as catalysts in aerobic bromination reactions, where bromide salts are used as the bromine source. nih.gov Vanadium complexes, in conjunction with bromide, form key intermediates in catalytic halogenation and oxidation reactions. researchgate.net The ability of the bromine atom to act as a good leaving group is fundamental to the role of organobromine compounds as versatile intermediates in nucleophilic substitution and catalytic cross-coupling reactions, which are crucial for building molecular complexity. researchgate.net

| Compound Type / Reagent | Role | Typical Application |

|---|---|---|

| N-Bromosuccinimide (NBS) | Mediator / Brominating Agent | Selective allylic and benzylic bromination; bromolactonization. researchgate.net |

| Ionic Liquids (e.g., [C₄Py]NO₃) | Catalyst | Aerobic oxidative bromination of aromatic compounds. nih.gov |

| Aryl Bromides | Precursor / Intermediate | Substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). researchgate.net |

| α-Bromoesters | Intermediate | Used in the Reformatsky reaction to form β-hydroxy esters. |

Synthetic Utility and Applications of 2 Bromo 3 2 Nitrophenyl Propanoic Acid As a Building Block

Precursor for Structurally Diverse α-Functionalized Propanoic Acid Derivatives

The presence of a bromine atom at the α-position to the carboxylic acid group makes 2-bromo-3-(2-nitrophenyl)propanoic acid an excellent substrate for nucleophilic substitution reactions. The α-bromo group is highly reactive, serving as a good leaving group in SN2 reactions. This reactivity is enhanced by the adjacent electron-withdrawing carbonyl group, which stabilizes the transition state. libretexts.orglibretexts.org This property allows for the introduction of a wide variety of functional groups at the α-carbon, leading to the synthesis of numerous propanoic acid derivatives.

Key transformations include the reaction with:

Ammonia (B1221849): to produce α-amino acids, which are fundamental building blocks for peptides and proteins.

Hydroxide (B78521) ions: to form α-hydroxy acids after an acidic workup.

Azide ions: to generate α-azido acids, which can be further reduced to α-amino acids or used in click chemistry.

Thiols and Thiolates: to create α-thioether derivatives.

Cyanide ions: to yield α-cyano acids, which are precursors to various other functional groups.

This versatility makes the compound a key starting material for creating libraries of substituted propanoic acids for screening in pharmaceutical and materials science research.

Table 1: Potential α-Functionalized Propanoic Acid Derivatives

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Ammonia (NH₃) | α-Amino acid |

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy acid |

| Azide | Sodium Azide (NaN₃) | α-Azido acid |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | α-Thioether propanoic acid |

Intermediate in the Construction of Complex Heterocyclic Scaffolds

The unique combination of functional groups in this compound provides multiple reaction pathways for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry and drug discovery.

This compound is a suitable precursor for the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring. In this reaction, the α-bromo acid acts as the α-halocarbonyl component, which undergoes a condensation and cyclization reaction with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide. This reaction provides a direct route to 2-aminothiazole (B372263) derivatives, which are important scaffolds in many biologically active compounds. The general mechanism involves the initial formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

While not a direct precursor, this compound can be utilized in a multi-step synthesis to generate derivatives of pyruvic acid. A plausible synthetic route involves two key transformations:

Dehydrobromination: Treatment of the starting material with a suitable base would induce the elimination of hydrogen bromide (HBr), leading to the formation of 3-(2-nitrophenyl)propenoic acid (an α,β-unsaturated carboxylic acid).

Oxidative Cleavage: The resulting carbon-carbon double bond in the propenoic acid derivative can then be subjected to oxidative cleavage. Reagents such as ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under controlled conditions, can cleave the double bond to yield a derivative of 2-oxo-3-(2-nitrophenyl)propanoic acid, which is a substituted pyruvic acid.

This pathway highlights the potential to convert the propanoic acid backbone into a keto-acid functionality, further expanding its synthetic utility.

The ortho-nitrophenyl group is a critical feature that enables the synthesis of fused nitrogen-containing heterocycles, most notably indazoles. A common strategy involves the reductive cyclization of ortho-nitro-substituted aromatic compounds. For this compound, a potential pathway would first involve the reduction of the nitro group to an amino group, yielding 3-(2-aminophenyl)-2-bromopropanoic acid.

This intermediate can then undergo intramolecular cyclization. For instance, research has demonstrated that related 3-amino-3-(2-nitrophenyl)propanoic acids can be transformed into indazole acetic acid derivatives under basic conditions. acs.orgnih.gov This suggests that the 2-aminophenyl moiety can participate in an intramolecular reaction, leading to the formation of the indazole ring system. The presence of the bromine atom offers an additional handle for subsequent functionalization or participation in the cyclization itself, potentially leading to various substituted indazoles or other related nitrogen heterocycles like quinolines or benzazepines, depending on the reaction conditions and reagents employed.

Arylvinyl bromides are important intermediates in organic synthesis, particularly for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This compound can serve as a precursor to these compounds through a sequence involving dehydrobromination followed by a decarboxylative bromination.

The most established route is analogous to the Hunsdiecker reaction performed on α,β-unsaturated carboxylic acids. nih.govmdpi.comrsc.org The process would involve:

Elimination of HBr from this compound to form 3-(2-nitrophenyl)propenoic acid.

Subsequent treatment of this intermediate with a bromine source, often in the presence of a catalyst or promoter, induces a bromodecarboxylation, where the carboxylic acid group is replaced by a bromine atom, yielding 1-bromo-2-(2-nitrophenyl)ethene, an arylvinyl bromide.

This transformation converts a three-carbon acid chain into a two-carbon vinyl bromide unit, providing a valuable tool for constructing more complex molecular frameworks.

Development of Chiral Auxiliaries and Asymmetric Synthesis Precursors

This compound possesses a stereocenter at the α-carbon, meaning it exists as a racemic mixture of two enantiomers. This chirality opens up possibilities for its use in asymmetric synthesis. The enantiomers can be separated through chiral resolution, a common technique being the formation of diastereomeric salts. wikipedia.org By reacting the racemic carboxylic acid with a chiral amine (a resolving agent), two diastereomeric salts are formed which typically have different solubilities, allowing for their separation by fractional crystallization. acs.org Once separated, the pure enantiomer of the acid can be recovered.

The enantiomerically pure forms of this compound can then be used as:

Chiral Building Blocks: These are incorporated directly into a target molecule, transferring their stereochemistry to the final product. The defined stereocenter allows for the controlled synthesis of stereochemically complex molecules. nbinno.commdpi.com

Precursors to Chiral Auxiliaries: The enantiopure acid can be chemically modified to create a chiral auxiliary. This auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is cleaved and can often be recovered for reuse.

The ability to resolve and utilize the individual enantiomers of this compound significantly enhances its value as a sophisticated tool for advanced asymmetric synthesis. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-nitrophenyl)propenoic acid |

| 2-oxo-3-(2-nitrophenyl)propanoic acid |

| 3-(2-aminophenyl)-2-bromopropanoic acid |

| 3-amino-3-(2-nitrophenyl)propanoic acid |

| Indazole acetic acid |

| 1-bromo-2-(2-nitrophenyl)ethene |

| Thiourea |

| Potassium permanganate |

| Ozone |

| Hydrogen bromide |

| Ammonia |

| Sodium Hydroxide |

| Sodium Azide |

| Sodium thiomethoxide |

Contribution to Ligand Design and Organocatalysis (if applicable through further transformations)

While direct applications of this compound in ligand design and organocatalysis are not extensively documented, its chemical structure provides a clear pathway for its transformation into valuable chiral ligands and organocatalysts. The presence of the α-bromo group, the carboxylic acid, and the strategically positioned nitro group on the phenyl ring allows for a series of well-established chemical modifications to generate catalytically active molecules.

The primary route to transforming this compound into a useful ligand or organocatalyst involves two key steps: reduction of the nitro group to an amine, followed by intramolecular cyclization and functionalization. This approach can lead to the formation of various heterocyclic scaffolds that are central to the structure of many modern catalysts.

Reductive Cyclization to Form Heterocyclic Scaffolds:

The ortho-positioning of the nitro group relative to the propanoic acid side chain is critical. Reduction of the nitro group, typically using reducing agents like iron in acidic media or catalytic hydrogenation, yields the corresponding 2-amino derivative, 3-(2-aminophenyl)propanoic acid. This intermediate is primed for intramolecular cyclization.

For instance, activation of the carboxylic acid (e.g., conversion to an acid chloride or ester) followed by reaction with the newly formed amino group can lead to the formation of a lactam. Further modifications of this lactam scaffold can introduce additional functionalities.

A more direct route to catalytically relevant structures involves the reaction of the 3-(2-aminophenyl)propanoic acid intermediate with other reagents to form different heterocyclic systems. For example, condensation with appropriate precursors can lead to the formation of quinoline (B57606) or benzodiazepine (B76468) derivatives, which have been explored as scaffolds for ligand development.

Introduction of Catalytically Active Moieties:

The α-bromo position in the parent molecule is a key handle for introducing catalytically active groups. The high reactivity of the α-bromo substituent in SN2 reactions allows for the facile introduction of nucleophiles. researchgate.net This is a common strategy for the synthesis of α-substituted carboxylic acids. researchgate.net

For Ligand Design: The bromine can be displaced by phosphine-containing nucleophiles to generate phosphine (B1218219) ligands. Chiral phosphines are a cornerstone of asymmetric catalysis, and the inherent chirality of the this compound backbone could be exploited to synthesize novel P,N-ligands after the aforementioned reductive cyclization. The synthesis of heterocyclic phosphine ligands is a significant area of research.

For Organocatalysis: The α-position can be functionalized with amines or other groups known to participate in organocatalytic cycles. For example, displacement of the bromine with an appropriate diamine, followed by cyclization, could lead to the formation of chiral N-heterocyclic carbene (NHC) precursors. organic-chemistry.orgbeilstein-journals.org Chiral NHCs are a powerful class of organocatalysts used in a wide range of asymmetric transformations. organic-chemistry.org

Plausible Synthetic Pathway to a Chiral P,N-Ligand:

A hypothetical, yet chemically sound, transformation of this compound into a chiral P,N-ligand is outlined below. This demonstrates the potential utility of the title compound as a versatile starting material.

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Esterification | ROH, H+ | 2-Bromo-3-(2-nitrophenyl)propanoate |

| 2 | Nucleophilic Substitution | Ph2PLi or similar phosphide | 2-(Diphenylphosphino)-3-(2-nitrophenyl)propanoate |

| 3 | Nitro Group Reduction | H2, Pd/C or Fe/HCl | 2-(Diphenylphosphino)-3-(2-aminophenyl)propanoate |

| 4 | Intramolecular Cyclization | Heat or acid/base catalysis | Chiral 3,4-dihydroquinolin-2-one with a phosphine moiety |

The resulting chiral phosphine-containing dihydroquinolinone could then be evaluated as a P,N-ligand in asymmetric catalysis. The stereocenter at the α-carbon, originating from the starting material, would be key to inducing enantioselectivity in catalytic reactions.

Advanced Methodologies and Future Research Directions in 2 Bromo 3 2 Nitrophenyl Propanoic Acid Chemistry

Stereoselective and Enantioselective Synthetic Approaches

The control of stereochemistry is paramount in defining the properties and potential applications of complex molecules. For 2-bromo-3-(2-nitrophenyl)propanoic acid, the development of synthetic routes that selectively produce a single stereoisomer is a key research objective. Current strategies largely rely on classical methods that yield racemic mixtures, necessitating challenging purification steps. Future advancements will likely focus on asymmetric catalysis.

One promising avenue involves the enantioselective conjugate addition to a suitable precursor like 2-nitrocinnamic acid. Organocatalysis, employing chiral amines or phosphoric acids, could facilitate the stereocontrolled addition of a bromine source. Alternatively, transition-metal catalysis offers a powerful toolkit. For instance, copper(I) complexes with chiral phosphoramidite (B1245037) ligands have been successful in the enantioselective 1,4-addition of various nucleophiles to nitro acrylates, a strategy that could be adapted for this target molecule. researchgate.net

Another approach could involve the stereoselective bromination of a chiral precursor. The use of tartrate-derived bromoacetals has been demonstrated for the enantioselective synthesis of other α-bromo acid derivatives and could potentially be applied here. rsc.org This method involves the bromination of an acetal (B89532) formed from a ketone precursor and a chiral diol, followed by hydrolysis to yield the enantiomerically enriched α-bromoketone, which can then be further transformed.

| Catalyst/Method | Reaction Type | Potential Precursor | Key Advantage |

|---|---|---|---|

| Chiral Phosphoric Acid | Organocatalytic Bromination | 3-(2-nitrophenyl)propanoic acid | Metal-free, mild reaction conditions |

| Copper(I)/Chiral Ligand | Conjugate Addition | (E)-3-(2-nitrophenyl)acrylic acid | High enantioselectivity in related systems researchgate.net |

| Tartrate-Derived Chiral Auxiliary | Auxiliary-Controlled Bromination | A ketone precursor to the target acid | Proven methodology for other α-bromo acids rsc.org |

Development of Green Chemistry Principles for Synthesis and Transformations

Future synthetic routes for this compound and its derivatives must align with the principles of green chemistry to ensure environmental sustainability. atiner.gr This involves a holistic assessment of the entire synthetic process, from starting materials to final products.

Key areas for development include:

Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2 is a priority. Furthermore, developing synthetic pathways that use less hazardous reagents is crucial. skpharmteco.com

Energy Efficiency: The use of microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch processing with prolonged heating. atiner.gr

Catalysis: Shifting from stoichiometric reagents to catalytic amounts of more efficient and recyclable catalysts minimizes waste. opcw.org This principle is central to sections 5.1 and 5.4.

Atom Economy: Designing synthetic transformations that incorporate the maximum number of atoms from the reactants into the final product is a fundamental goal. This minimizes the generation of byproducts.

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative |

|---|---|---|

| Safer Solvents | Dichloromethane, Chloroform | 2-MeTHF, Water, Ethanol |

| Energy Efficiency | Conventional reflux (hours) | Microwave synthesis (minutes) |

| Waste Prevention (Atom Economy) | Use of stoichiometric protecting groups | Catalytic, protecting-group-free synthesis |

| Use of Renewable Feedstocks | Petroleum-based starting materials | Derivatization from bio-based precursors (if feasible) opcw.org |

Mechanistic Investigations Using Advanced Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. The complexity of this compound offers a rich field for mechanistic studies using a combination of advanced spectroscopic and computational tools.

Spectroscopic Techniques: In-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time data on the formation of intermediates and the consumption of reactants. mdpi.com This allows for the identification of transient species and the determination of reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for elucidating reaction pathways. ruhr-uni-bochum.de For the synthesis of this compound, DFT could be used to model the transition states of key steps, such as the bromination or conjugate addition, to predict stereochemical outcomes and identify rate-limiting steps. researchgate.netnih.gov Such computational insights can guide the rational design of more effective catalysts and reaction conditions.

For example, DFT calculations could compare the energy barriers for different stereochemical pathways in a proposed catalytic cycle, explaining the origin of enantioselectivity and suggesting modifications to the catalyst structure that might enhance it.

Exploration of Novel Catalytic Systems for Functionalization and Derivatization

The bromine atom and the nitroaromatic system in this compound are prime targets for catalytic functionalization, enabling the creation of a diverse library of derivatives.

Cross-Coupling Reactions: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the α-position of the propanoic acid chain. Research in this area would focus on developing catalysts that are active at lower temperatures and compatible with the other functional groups in the molecule.

Reduction of the Nitro Group: The selective catalytic hydrogenation of the nitro group to an amine would yield 2-bromo-3-(2-aminophenyl)propanoic acid, a valuable building block for synthesizing heterocyclic compounds like benzodiazepines or quinolines. Developing chemoselective catalysts that reduce the nitro group without affecting the bromine atom or the carboxylic acid is a key challenge.

Carboxylic Acid Derivatization: While many methods exist for converting carboxylic acids to esters or amides, catalytic methods that proceed under mild, neutral conditions are highly desirable. nih.gov This avoids the degradation of the sensitive bromo-nitro functionality.

Design and Synthesis of New Derivatives with Tuned Reactivity Profiles

The rational design and synthesis of new derivatives of this compound can lead to molecules with tailored electronic and steric properties, thereby tuning their reactivity for specific applications.

The reactivity of the molecule can be modulated by altering its core structure:

Modification of the Phenyl Ring: Introducing electron-donating or electron-withdrawing substituents onto the nitrophenyl ring can alter the reactivity of the entire molecule. For instance, adding a methoxy (B1213986) group could make the ring more susceptible to electrophilic substitution, while adding a trifluoromethyl group would have the opposite effect.

Transformation of the Carboxylic Acid: Converting the carboxylic acid to various esters, amides, or other functional groups changes its steric bulk and electronic influence, which can impact the reactivity of the adjacent C-Br bond. nih.gov

Substitution of the Bromine Atom: Nucleophilic substitution of the bromine atom with other groups (e.g., azides, thiols, amines) provides direct access to a wide range of α-substituted propanoic acid derivatives.

This systematic approach allows for the creation of a library of compounds with finely tuned properties, expanding the synthetic utility and potential applications of this chemical scaffold. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-3-(2-nitrophenyl)propanoic acid, and how can competing side reactions be minimized?

- Methodology : A common approach involves bromination of 3-(2-nitrophenyl)propanoic acid derivatives using brominating agents like or . Competing oxidation of the nitro group can occur if harsh conditions are used. To mitigate this, low-temperature reactions (<0°C) and controlled stoichiometry are recommended. Purification via recrystallization (e.g., ethanol/water mixtures) improves yield .

- Key Reagents : , , ethanol/water for crystallization.

Q. How can the stereochemical integrity of this compound be confirmed during synthesis?

- Methodology : Chiral HPLC or polarimetry can verify enantiopurity. X-ray crystallography (monoclinic systems) provides definitive structural confirmation, as demonstrated in analogous brominated propanoic acid derivatives .

- Data Interpretation : Compare experimental -angles and unit cell parameters (e.g., ) to reference crystallographic databases .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : NMR detects aromatic protons (δ 7.5–8.2 ppm for nitrophenyl) and bromine-induced deshielding. NMR identifies the carboxylic carbon (~170 ppm).

- IR : Strong at 2500–3000 cm and at 1520–1350 cm.

- MS : ESI-MS confirms molecular ion peaks () and bromine isotopic patterns .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in substitution reactions?

- Mechanistic Insight : The electron-withdrawing nitro group activates the adjacent carbon for nucleophilic substitution (e.g., ) but may hinder reduction pathways. Computational studies (DFT) predict higher activation energy for bromide displacement compared to non-nitrated analogs .

- Experimental Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What strategies resolve contradictions in reported yields for nitro-to-amine reductions of this compound?

- Analysis : Discrepancies arise from varying reduction agents (e.g., vs. ) and solvent systems. Hydrogenation () in ethanol achieves >80% yield but requires strict anhydrous conditions to avoid dehalogenation. Conflicting data may stem from incomplete purification or side reactions with residual bromine .

- Validation : Cross-check yields using quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene).

Q. How can computational modeling predict the compound’s binding affinity in enzyme inhibition studies?

- Methodology : Molecular docking (AutoDock Vina) using the compound’s InChI key (e.g., derived from SMILES: ) identifies potential interactions with active sites. MD simulations (AMBER) assess stability of ligand-protein complexes .

- Case Study : Analogous studies on 2-amino-3-(6-fluoropyridin-3-yl)propanoic acid show strong hydrogen bonding with kinase domains, suggesting similar applicability for the target compound .

Q. What are the challenges in enantiomeric resolution of this compound, and how are they addressed?

- Challenges : Bromine’s steric bulk complicates chiral separation.

- Solutions : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Derivatization with enhances diastereomer separation .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.